2-(Dibenzylazaniumyl)-4-methylpentanoate

Description

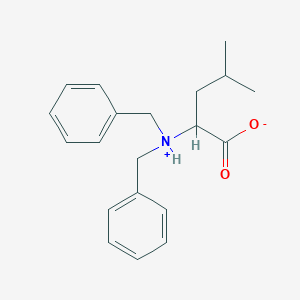

2-(Dibenzylazaniumyl)-4-methylpentanoate is a quaternary ammonium salt characterized by a central 4-methylpentanoate backbone substituted with two benzyl groups on the nitrogen atom. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the cationic azaniumyl group and hydrophobic interactions from the benzyl substituents.

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

311.4g/mol |

IUPAC Name |

2-(dibenzylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C20H25NO2/c1-16(2)13-19(20(22)23)21(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,22,23) |

InChI Key |

FSACAIPYCHIDCK-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)CC(C(=O)[O-])[NH+](CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-(2-Chloroacetamido)-4-methylpentanoate

- Structure : Features a chloroacetamido group at position 2 and a methyl ester at the carboxyl terminus.

- Key Differences : The absence of a quaternary ammonium center and the presence of a reactive chloroacetamido group make this compound more electrophilic, suitable for nucleophilic substitution reactions.

- Applications : Primarily used as an intermediate in peptide synthesis and agrochemical research due to its reactive chloro group .

(rac)-Tert-butyl 2-(Benzylideneamino)-4-methylpentanoate

- Structure : Contains a benzylideneimine (Schiff base) group at position 2 and a tert-butyl ester.

- The benzylideneamino group introduces a conjugated π-system, which may influence spectroscopic properties (e.g., UV-Vis absorption) .

- Molecular Weight: 276.1958 g/mol, lighter than 2-(Dibenzylazaniumyl)-4-methylpentanoate due to the tert-butyl group’s lower mass compared to dibenzylazaniumyl.

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoate

- Structure: Incorporates a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a dioxopyrrolidinyl active ester.

- Key Differences : The Cbz group provides orthogonal protection for amines, while the dioxopyrrolidinyl ester enhances reactivity in peptide couplings. Its higher molecular weight (362.38 g/mol) reflects these bulky substituents .

Indole-3-acetyl-leucine (IAA-Leu)

- Structure : A leucine derivative with an indole-3-acetyl group at position 2.

- Key Differences: The indole moiety enables interactions with biological targets (e.g., auxin receptors in plants), contrasting with the synthetic benzyl groups in this compound. Its weak acidity (pKa ~4–5) contrasts with the cationic nature of the azaniumyl group .

tert-Butyl (2S)-2-(2-Chloroacetamido)-4-methylpentanoate

- Structure: Combines a chiral tert-butyl ester, a chloroacetamido group, and a 4-methylpentanoate backbone.

- Key Differences : The (2S) stereochemistry and tert-butyl group improve enantioselectivity in pharmaceutical synthesis. Its versatility in agrochemical and polymer research highlights the impact of stereochemistry on functionality .

Research Findings and Implications

- Steric and Electronic Effects: Bulky groups like tert-butyl or benzylideneamino enhance stability but reduce reactivity, whereas chloroacetamido or azaniumyl groups increase electrophilicity .

- Biological Relevance: Indole-3-acetyl-leucine demonstrates how natural substituents (e.g., indole) enable bioactivity, unlike synthetic analogs like this compound .

- Synthetic Utility: Quaternary ammonium salts (e.g., this compound) are pivotal in phase-transfer catalysis, while active esters (e.g., dioxopyrrolidinyl) streamline peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.